1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
Brand Name:
Vulcanchem
CAS No.:
126568-00-1
VCID:
VC21175927
InChI:
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
SMILES:
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C
Molecular Formula:
C14H14N4O2
Molecular Weight:
270.29 g/mol
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
CAS No.: 126568-00-1
Cat. No.: VC21175927
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126568-00-1 |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
| Standard InChI | InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
| Standard InChI Key | FVIAXXYCNHWPPB-UHFFFAOYSA-N |
| SMILES | CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
| Canonical SMILES | CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator